molecular formula C9H9ClO3 B091700 2,5-Dimethoxybenzoyl chloride CAS No. 17918-14-8

2,5-Dimethoxybenzoyl chloride

Cat. No. B091700
Key on ui cas rn: 17918-14-8
M. Wt: 200.62 g/mol
InChI Key: YARKPRSRXZGKNI-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

A mixture of 2,5-dimethoxybenzoic acid (25 g, 137.2 mmol) and thionyl chloride (35 mL, 470.6 mmol) was heated at reflux under Ar for 4 h. The reaction solution was evaporated to dryness and the residue was purified by high vacuum distillation at 127° C./2 mm Hg to give compound 45 as a pale yellow oil (26.5 g, 96.7%). When standing at room temperature, this oil changed to yellow crystals, m.p. 36°-38° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
96.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5]([Cl:16])=[O:6]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Ar for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by high vacuum distillation at 127° C./2 mm Hg

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)Cl)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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